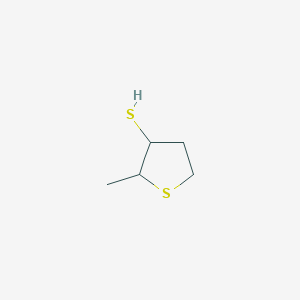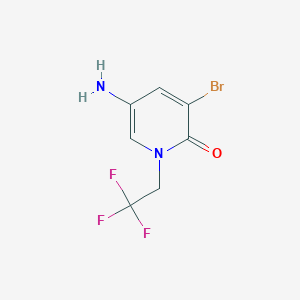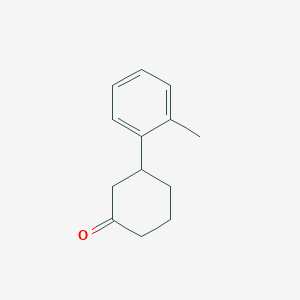
2-Methylthiolane-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylthiolane-3-thiol is an organic compound with the molecular formula C5H10S2. It is a sulfur-containing compound, specifically a thiol, which is characterized by the presence of a sulfhydryl (-SH) group. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical and biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of thiols, including 2-Methylthiolane-3-thiol, typically involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with thiourea, which forms an intermediate isothiouronium salt. This intermediate is then hydrolyzed to yield the desired thiol . Another approach involves the reaction of sodium hydrosulfide with an alkyl halide, which directly produces the thiol .
Industrial Production Methods
Industrial production of thiols often employs similar synthetic routes but on a larger scale. The use of thiourea and alkyl halides is common due to the efficiency and relatively mild reaction conditions. Additionally, industrial processes may incorporate continuous flow reactors to enhance production efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylthiolane-3-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl thiols.
Applications De Recherche Scientifique
2-Methylthiolane-3-thiol has various applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methylthiolane-3-thiol involves its reactivity with various molecular targets. The sulfhydryl group can form covalent bonds with electrophilic centers in proteins and other biomolecules. This reactivity is crucial in processes such as enzyme catalysis and protein folding, where disulfide bond formation and reduction play essential roles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanethiol: Another thiol with a similar structure but a simpler alkyl chain.
1-Butanethiol: A thiol with a longer alkyl chain, resulting in different physical properties.
Uniqueness
2-Methylthiolane-3-thiol is unique due to its specific molecular structure, which imparts distinct chemical reactivity and physical properties. Its cyclic structure differentiates it from linear thiols like ethanethiol and 1-butanethiol, leading to variations in odor, boiling point, and solubility .
Propriétés
Numéro CAS |
57067-07-9 |
|---|---|
Formule moléculaire |
C5H10S2 |
Poids moléculaire |
134.3 g/mol |
Nom IUPAC |
2-methylthiolane-3-thiol |
InChI |
InChI=1S/C5H10S2/c1-4-5(6)2-3-7-4/h4-6H,2-3H2,1H3 |
Clé InChI |
DPEXPKGKIRGPKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCS1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine](/img/structure/B13078877.png)
![3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078878.png)





![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B13078912.png)

![5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13078939.png)

